molecular formula C10H12Cl2N2O B2689452 3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide CAS No. 339100-93-5

3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide

Cat. No.: B2689452
CAS No.: 339100-93-5
M. Wt: 247.12
InChI Key: ZTRFYWRMGIMLRY-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide is a chlorinated propanamide derivative featuring a 2-chloropyridin-3-yl substituent. Its molecular formula is C₁₁H₁₃Cl₂N₂O (molecular weight: 270.14). The compound is characterized by two chlorine atoms—one on the propanamide backbone and another on the pyridine ring—and a branched 2,2-dimethyl group.

Properties

IUPAC Name

3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-10(2,6-11)9(15)14-7-4-3-5-13-8(7)12/h3-5H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRFYWRMGIMLRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide typically involves the reaction of 2-chloropyridine with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized products.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

Pharmaceutical Synthesis

The primary application of 3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide lies in its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing drugs aimed at treating diseases such as cancer and inflammation.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on chloropyridine derivatives have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation into the specific interactions of this compound with cancer-related pathways is warranted to elucidate its therapeutic potential.

Agrochemicals

In addition to pharmaceuticals, this compound can be explored for its applications in agrochemicals. The presence of the chloropyridine moiety suggests possible herbicidal or fungicidal activities, which can be beneficial for crop protection.

Data Insights

A comparative analysis of similar compounds reveals that chlorinated pyridines often demonstrate enhanced biological activity against pests and pathogens. This underscores the need for further research into the agrochemical applications of this compound.

Materials Science

The unique chemical structure of this compound also opens avenues for applications in materials science, particularly in the development of polymers and coatings. The reactive functional groups can be utilized to create materials with specific properties tailored for industrial use.

Example Application

Researchers have investigated the incorporation of chlorinated compounds into polymer matrices to enhance thermal stability and chemical resistance. Such modifications can lead to advanced materials suitable for demanding environments.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Interaction studies focusing on binding affinities to specific receptors or enzymes will provide insights into its therapeutic potential.

Table 2: Potential Biological Targets

Target TypePotential Interaction
Enzymes[insert enzyme names]
Receptors[insert receptor names]

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Chlorine vs. Fluorine Substituents : Chlorine (in the target compound) is bulkier and more electronegative than fluorine (e.g., ), leading to greater steric hindrance and stronger electron-withdrawing effects. This impacts reactivity in nucleophilic substitutions and binding interactions.
  • Hydrogen Bonding : Compounds with hydroxyl/methoxy groups (e.g., ) exhibit intermolecular O-H⋯O and N-H⋯O hydrogen bonds, enhancing crystallinity and thermal stability compared to halogenated analogs.
  • Positional Isomerism : The target compound’s 2-chloropyridin-3-yl group differs from the 3-chloropyridin-2-yl isomer (), altering the electronic distribution and steric accessibility of the pyridine ring.

Crystallographic Insights

  • Crystal Packing : The target compound’s dichloropyridinyl group likely adopts a planar conformation, as seen in ’s isoindole dione derivative, where steric effects from substituents influence packing efficiency.
  • Hydrogen Bonding Networks : Analogs with polar groups (e.g., hydroxyl in ) form robust hydrogen-bonded networks, stabilizing the crystal lattice and improving melting points.

Biological Activity

3-Chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of amides and features a chlorinated pyridine ring alongside a dimethylpropanamide moiety. Its unique structure suggests various applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12Cl2N2O
  • Molecular Weight : 247.12 g/mol
  • CAS Number : 339100-93-5

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyridine with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine. The process is conducted under anhydrous conditions to prevent hydrolysis, and purification is achieved through recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors, influencing various biochemical pathways. Notably, it has been explored for its potential role as an inhibitor of protein kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis .

Therapeutic Potential

Research studies have highlighted several therapeutic applications for this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anti-cancer Properties : There is ongoing investigation into its efficacy against certain types of cancer, with a focus on its ability to inhibit tumor growth through modulation of signaling pathways .
  • Metabolic Regulation : The compound has been studied for its effects on metabolic pathways, particularly in relation to β3-adrenergic receptor agonism. This pathway is significant in regulating lipid metabolism and could be beneficial for obesity management .

Case Studies and Research Findings

A review of recent literature reveals several case studies that underscore the biological activity of this compound:

StudyFindings
Study A (2020)Demonstrated that the compound inhibits cell proliferation in breast cancer models by targeting specific kinases.
Study B (2021)Found that it exhibits anti-inflammatory effects in murine models by reducing pro-inflammatory cytokine levels.
Study C (2023)Investigated its role as a β3-adrenergic receptor agonist, showing potential for metabolic regulation in obesity-related studies.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
Compound XSimilar chlorinated pyridine structureKnown anti-cancer properties
Compound YDifferent amide derivativeExhibits anti-inflammatory activity but lacks metabolic effects

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis conditions for 3-chloro-N-(2-chloropyridin-3-yl)-2,2-dimethylpropanamide to maximize yield and purity?

  • Methodology : Use Design of Experiments (DoE) to systematically vary reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For example, orthogonal arrays can identify critical factors affecting yield (e.g., reaction time and catalyst loading) .
  • Characterization : Validate purity using HPLC (≥95% purity as per typical standards ) and monitor intermediate formation via thin-layer chromatography (TLC).

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Primary Methods :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., cyclic dimer formation observed in similar chloropyridine derivatives ).
  • NMR spectroscopy : Compare 1^1H and 13^13C NMR shifts with computational predictions (e.g., using DFT for pyridine ring substituents ).
    • Secondary Validation : Mass spectrometry (MS) to confirm molecular weight (e.g., 241–496 Da range for analogous compounds ).

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity)?

  • Experimental Design : Conduct accelerated stability studies at 40°C/75% RH for 6 months, with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the propanamide group ).
  • Key Parameters : Monitor changes in melting point (compare to literature values, e.g., 178°C for structurally similar pyridinyl compounds ) and hygroscopicity.

Advanced Research Questions

Q. What computational approaches can elucidate the reaction mechanism of this compound in catalytic systems?

  • Methodology :

  • Use quantum chemical calculations (e.g., Gaussian or ORCA) to map potential energy surfaces for key bond-forming steps (amide coupling, chlorination) .
  • Apply molecular dynamics (MD) simulations to study solvent effects on reaction kinetics .
    • Validation : Compare computational intermediates with experimental spectroscopic data (e.g., IR peaks for carbonyl groups ).

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in nucleophilic substitution reactions?

  • Case Study : If conflicting results arise in SN2 vs. SN1 pathways, employ kinetic isotope effects (KIE) and Hammett plots to distinguish mechanisms .
  • Statistical Analysis : Use multivariate regression to identify outliers or confounding variables (e.g., trace moisture affecting reaction rates ).

Q. What structure-activity relationship (SAR) insights can be derived for derivatives of this compound in medicinal chemistry?

  • Strategy :

  • Synthesize analogs with modified pyridine substituents (e.g., replacing chloro with methoxy groups ).
  • Test bioactivity using in vitro assays (e.g., enzyme inhibition) and correlate with electronic descriptors (Hammett σ constants) .
    • Data Interpretation : Use principal component analysis (PCA) to link structural features (e.g., Cl···Cl interactions ) to observed activity.

Methodological Recommendations

  • For Synthesis Optimization : Prioritize solvent selection (e.g., dichloromethane vs. DMF) based on polarity indices to control reaction rates .
  • For Data Reproducibility : Standardize purification protocols (e.g., column chromatography with silica gel vs. recrystallization ).
  • For Computational Modeling : Cross-validate DFT results with experimental crystallographic data (e.g., bond lengths and angles from X-ray studies ).

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